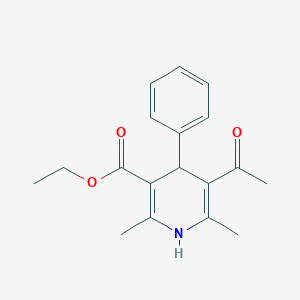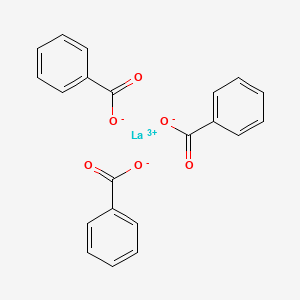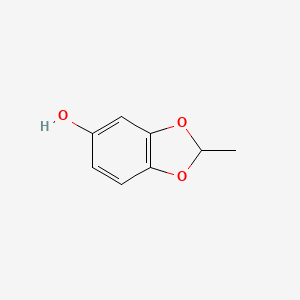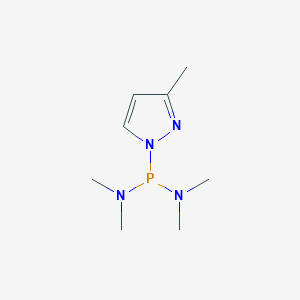
Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-tetradecyl-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-tetradecyl-, chloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and research applications. The compound is characterized by its long hydrophobic alkyl chain and a hydrophilic quaternary ammonium head, which allows it to interact with both water and oil phases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-tetradecyl-, chloride typically involves the quaternization of N,N-bis(2-hydroxyethyl)amine with a long-chain alkyl halide, such as tetradecyl chloride. The reaction is usually carried out in an organic solvent like ethanol or isopropanol under reflux conditions. The reaction can be represented as follows:
N,N-bis(2-hydroxyethyl)amine+tetradecyl chloride→Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-tetradecyl-, chloride
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified through crystallization or distillation to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-tetradecyl-, chloride undergoes various chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyl groups.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution: Formation of various substituted ammonium compounds.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of alcohols and amines.
Wissenschaftliche Forschungsanwendungen
Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-tetradecyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis buffers for protein extraction and purification.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents, emulsifiers, and surfactants.
Wirkmechanismus
The compound exerts its effects primarily through its surfactant properties. The long hydrophobic alkyl chain interacts with lipid membranes, disrupting their structure and leading to cell lysis. The quaternary ammonium group interacts with negatively charged molecules, enhancing its antimicrobial activity. The molecular targets include lipid bilayers and microbial cell walls, leading to their disruption and subsequent cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide
- Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-undecyl-, chloride
Uniqueness
Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-tetradecyl-, chloride is unique due to its longer alkyl chain, which enhances its surfactant properties and makes it more effective in disrupting lipid membranes compared to its shorter-chain analogs. This property makes it particularly useful in applications requiring strong surfactant activity, such as in industrial detergents and antimicrobial formulations.
Eigenschaften
CAS-Nummer |
55910-01-5 |
|---|---|
Molekularformel |
C25H46ClNO2 |
Molekulargewicht |
428.1 g/mol |
IUPAC-Name |
benzyl-bis(2-hydroxyethyl)-tetradecylazanium;chloride |
InChI |
InChI=1S/C25H46NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-26(20-22-27,21-23-28)24-25-17-14-13-15-18-25;/h13-15,17-18,27-28H,2-12,16,19-24H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RSRXNAWPDVCIKK-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCC[N+](CCO)(CCO)CC1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1R,2S,3R,5R,6R,8R,12S)-12-acetyloxy-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecan-3-yl] acetate](/img/structure/B13816830.png)


![6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine](/img/structure/B13816842.png)




![(1S,5R)-1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13816881.png)



